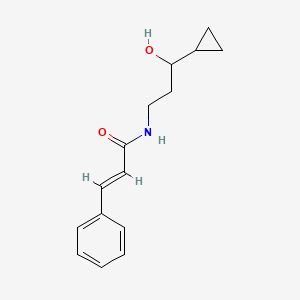

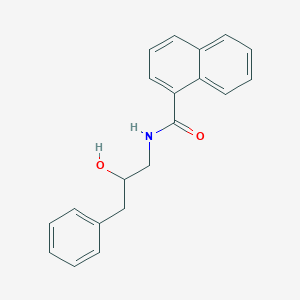

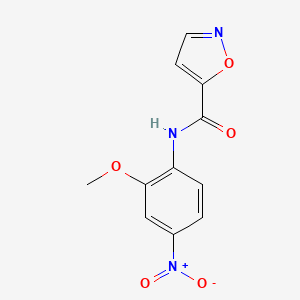

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide and its derivatives has been reported in scientific literature . For instance, a series of N-palmitoylethanolamide derivatives were synthesized and screened for their anticonvulsant and antidepressant activities . Among the compounds, N-(3-hydroxypropyl)cinnamamide (3a) was found to be the most promising compound . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, and 13C-NMR .Aplicaciones Científicas De Investigación

Efficient Synthesis of Cinnamamides

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The process is characterized by short residence time, mild reaction conditions, and easy control of the reaction process . The catalyst can also be recycled or reused .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of new anti-inflammatory agents .

Antimicrobial Activity

Cinnamic acid, a plant metabolite from which cinnamamides are derived, has antimicrobial properties . Its synthetic derivatives, including cinnamamides, often exhibit stronger biological activities . These compounds have shown significant antimicrobial activity on Staphylococcus and Enterococcus species .

Anticancer Activity

Cinnamic acid and its derivatives, including cinnamamides, have been evaluated for their anticancer properties . They have shown potential therapeutic effects against various types of cancer .

Antioxidant Activity

Cinnamic acid and its derivatives have antioxidant properties . They have been evaluated for their ability to neutralize harmful free radicals .

Antifungal Activities

Cinnamic acid and its derivatives have shown antifungal activities . This makes them potential candidates for the development of new antifungal agents .

Mecanismo De Acción

Target of Action

It is suggested that the compound may interact with key proteins in pathogenic fungi and bacteria .

Mode of Action

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide appears to exhibit antimicrobial activity. The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

Given its interaction with ergosterol, it is likely that the compound affects pathways related to cell wall synthesis and maintenance in fungi .

Result of Action

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide exhibits antimicrobial activity against pathogenic fungi and bacteria . The compound’s interaction with the cell wall and membrane leads to cell death .

Propiedades

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSPSDOYHOADRR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]but-2-ynamide](/img/structure/B2793855.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2793867.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)